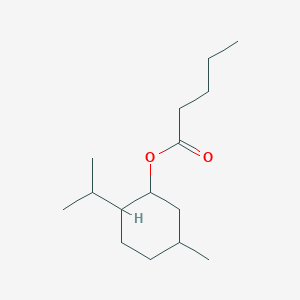
Menthyl valerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Menthyl valerate is an organic compound with the molecular formula C15H28O2 and a molecular weight of 240.3816 g/mol . It is an ester formed from menthol and valeric acid, known for its pleasant minty aroma. This compound is commonly used in the fragrance and flavor industry due to its characteristic scent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Menthyl valerate can be synthesized through the esterification of menthol with valeric acid. The reaction typically involves heating menthol and valeric acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
Menthol+Valeric Acid→Menthyl Valerate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, helps in achieving the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Menthyl valerate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into menthol and valeric acid.
Oxidation: Under oxidative conditions, this compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert this compound into alcohols and other reduced forms.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Menthol and valeric acid.
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Menthyl valerate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in formulations for topical applications.
Wirkmechanismus
The mechanism of action of menthyl valerate involves its interaction with biological membranes and receptors. The compound’s menthol component is known to activate transient receptor potential (TRP) channels, particularly TRPM8, which is responsible for the cooling sensation. This activation leads to various physiological responses, including analgesic and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Menthyl Isovalerate: Similar in structure but derived from isovaleric acid.
Methyl Valerate: The methyl ester of valeric acid, used in fragrances and as a plasticizer.
Uniqueness of Menthyl Valerate: this compound stands out due to its unique combination of menthol and valeric acid, providing both a pleasant aroma and potential therapeutic benefits. Its applications in various industries, particularly in fragrances and flavors, highlight its versatility and importance.
Eigenschaften
Molekularformel |
C15H28O2 |
|---|---|
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
(5-methyl-2-propan-2-ylcyclohexyl) pentanoate |
InChI |
InChI=1S/C15H28O2/c1-5-6-7-15(16)17-14-10-12(4)8-9-13(14)11(2)3/h11-14H,5-10H2,1-4H3 |
InChI-Schlüssel |
LCJPVSLESAPYMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)OC1CC(CCC1C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


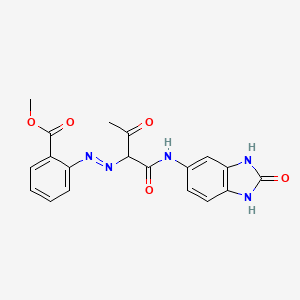
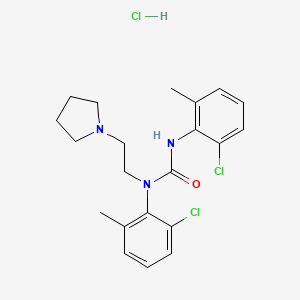
![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)



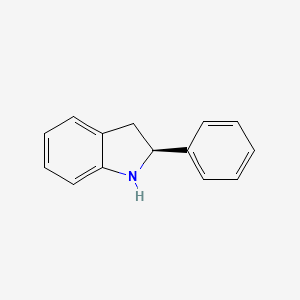
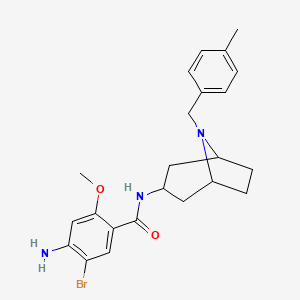
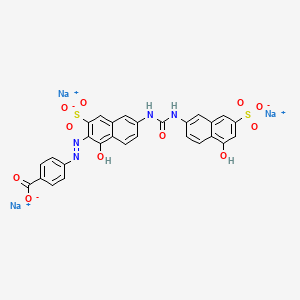
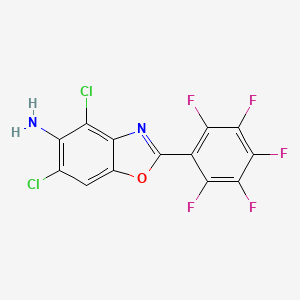
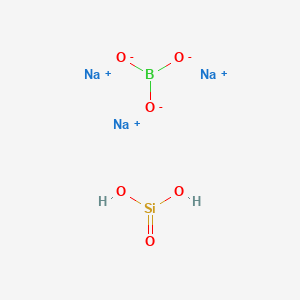

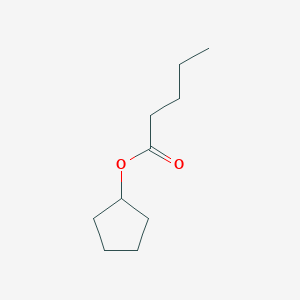
![[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)
